Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
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Overview
Description
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in scientific research and medical applications.
Mechanism of Action
Target of Action
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate primarily targets DNA, where it serves as a building block for DNA synthesis . It is a nucleic acid AMP derivative found in DNA .
Mode of Action
This compound interacts with its targets during DNA synthesis and DNA damage . It can react with chloride ions to form 2’,3’-diacetylpyridine-5’-diphosphate dibasic chloride .
Biochemical Pathways
This compound is involved in the purine degradation pathway in the body. It is produced as a product of hypoxanthine oxidase action on hypoxanthine .
Result of Action
The molecular and cellular effects of this compound’s action include its incorporation into DNA during synthesis, potentially affecting the structure and function of the DNA .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of other ions in the body, such as chloride ions, with which it can react .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: This step involves the formation of a glycosidic bond between a sugar moiety and a purine base.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the leaving groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, methanol, dichloromethane.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): Another nucleotide analog with similar biochemical properties.
Cytidine monophosphate (CMP): Used in similar research applications.
Uniqueness: Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is unique due to its specific structure, which allows it to interact with a distinct set of enzymes and pathways. Its ability to mimic natural nucleotides while introducing slight variations makes it a powerful tool in both research and therapeutic contexts.
Properties
CAS No. |
2922-74-9 |
---|---|
Molecular Formula |
C10H12N5Na2O6P |
Molecular Weight |
375.19 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
InChI Key |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
Related CAS |
653-63-4 (Parent) |
sequence |
A |
Origin of Product |
United States |
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